molecular formula C23H25ClN4OS B2360821 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1184980-19-5

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2360821
CAS No.: 1184980-19-5
M. Wt: 440.99
InChI Key: OOLYFTOOPITRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane ring system, which is a type of chemical compound consisting of two rings of different sizes sharing one atom . The molecule also contains a triaza (three nitrogen atoms) group and a thio (sulfur) group attached to an acetamide group. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine atom attached.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]decane ring system would likely impart a three-dimensional structure to the molecule .

Scientific Research Applications

High-affinity, Non-peptide Agonists for ORL1 Receptor

Research led to the synthesis of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, showcasing the potential of spirotetrahydroisoquinolines (including triazaspiro[4.5]decane derivatives) as full agonists in biochemical assays. These findings indicate the applicability of similar compounds in targeting opioid receptors for therapeutic purposes (S. Röver et al., 2000).

Novel Isoxazolyl and Thiazolidinone Derivatives

The development of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones demonstrates the broad potential of incorporating spirotetrahydroisoquinoline frameworks into compounds with significant biological activities, suggesting applications in antimicrobial and antifungal treatments (E. Rajanarendar et al., 2010).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLYFTOOPITRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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